Methyl 5-methylpyridazine-4-carboxylate

Vue d'ensemble

Description

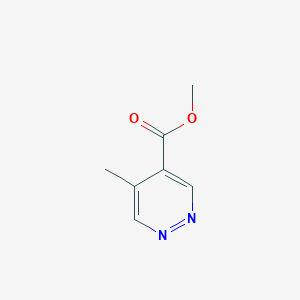

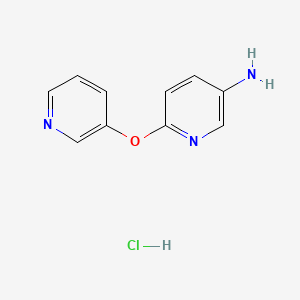

Methyl 5-methylpyridazine-4-carboxylate is a chemical compound with the molecular formula C₈H₈N₂O₂. It belongs to the pyridazine family and contains a methyl group at the 5-position and a carboxylate group at the 4-position on the pyridazine ring. This compound is of interest due to its potential applications in various fields.

Synthesis Analysis

The synthesis of Methyl 5-methylpyridazine-4-carboxylate involves several methods, including condensation reactions, cyclization, and esterification. Researchers have reported various synthetic routes, but a common approach is the reaction between 5-methylpyridazine and an appropriate carboxylic acid derivative (such as methyl chloroformate or ethyl chloroformate). The reaction typically occurs under mild conditions and yields the desired product.

Molecular Structure Analysis

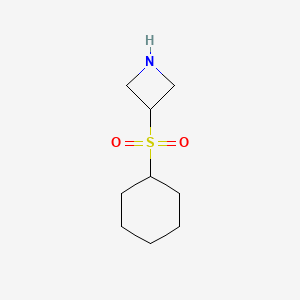

The molecular structure of Methyl 5-methylpyridazine-4-carboxylate consists of a six-membered pyridazine ring with a methyl group (CH₃) at the 5-position and a carboxylate group (COO⁻) at the 4-position. The compound’s three-dimensional arrangement influences its reactivity and properties.

Chemical Reactions Analysis

- Hydrolysis : Methyl 5-methylpyridazine-4-carboxylate can undergo hydrolysis in aqueous or basic conditions, yielding the corresponding carboxylic acid and methanol.

- Esterification : The compound can react with alcohols to form esters, replacing the methyl group with the alcohol moiety.

- Substitution Reactions : The methyl group can be substituted with other functional groups (e.g., halogens, amino groups) through nucleophilic substitution reactions.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts at a specific temperature (exact value varies based on purity).

- Solubility : It is moderately soluble in organic solvents (e.g., acetone, ethanol) but less soluble in water.

- Stability : Methyl 5-methylpyridazine-4-carboxylate is stable under normal storage conditions but may degrade upon exposure to heat, light, or moisture.

Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

Methyl 5-methylpyridazine-4-carboxylate serves as a key compound in chemical synthesis and functionalization. Takács et al. (2012) described its use in the functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation, demonstrating its reactivity and potential in creating a variety of amides and amination products, which are crucial in the synthesis of complex molecules Takács et al., 2012.

Diagnostic Imaging

Methyl 5-methylpyridazine-4-carboxylate is also instrumental in the development of diagnostic imaging agents. Wang et al. (2014) synthesized carbon-11-labeled derivatives of this compound as potential PET tracers for imaging p38α mitogen-activated protein kinase, a crucial target in inflammatory diseases. This highlights its role in advancing medical imaging and providing valuable tools for disease diagnosis and management Wang et al., 2014.

Structural Analysis and Intermolecular Interactions

The compound's derivatives are useful in studying intermolecular interactions and molecular structures. Katrusiak et al. (2011) investigated the effects of methylation on intermolecular interactions and lipophilicity in methylated derivatives of 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids. This research provides insights into the structural and chemical properties of these derivatives, contributing to our understanding of chemical bonding and molecular behavior Katrusiak et al., 2011.

Safety And Hazards

- Combustibility : The compound is classified as a combustible solid (Storage Class Code 11).

- Flash Point : Not applicable (does not exhibit significant volatility).

- Safety Precautions : Handle with care, avoid inhalation, and use appropriate protective equipment.

Orientations Futures

Future research should focus on:

- Investigating novel synthetic routes for improved yields and purity.

- Exploring potential applications in drug discovery, materials science, or agrochemicals.

- Assessing environmental impact and safety profiles.

Please note that the information provided here is based on available literature, and researchers should verify and expand upon these findings. If you need further details or have specific questions, feel free to ask 234

Propriétés

IUPAC Name |

methyl 5-methylpyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-8-9-4-6(5)7(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIQBLDYLPVQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methylpyridazine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine](/img/structure/B1404878.png)

![N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B1404880.png)

![3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride](/img/structure/B1404881.png)

![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)

![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)

![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)